molecular formula C14H14O2 B13601649 3-(Naphthalen-1-yl)butanoic acid

3-(Naphthalen-1-yl)butanoic acid

Cat. No.: B13601649
M. Wt: 214.26 g/mol
InChI Key: RTYRKKRZQSSAQN-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)butanoic acid is an organic compound with the molecular formula C14H14O2 It is characterized by a naphthalene ring attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)butanoic acid typically involves the Friedel-Crafts acylation of naphthalene with butanoic acid derivatives. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Naphthalene+Butanoic acid derivativeAlCl33-(Naphthalen-1-yl)butanoic acid\text{Naphthalene} + \text{Butanoic acid derivative} \xrightarrow{\text{AlCl3}} \text{this compound} Naphthalene+Butanoic acid derivativeAlCl3​3-(Naphthalen-1-yl)butanoic acid

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Naphthalen-1-yl ketones or carboxylic acids.

    Reduction: Naphthalen-1-yl alcohols.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with biological membranes or proteins, affecting their function. The carboxylic acid group can form hydrogen bonds with target molecules, influencing biochemical pathways.

Comparison with Similar Compounds

  • 3-(Naphthalen-1-yl)propanoic acid
  • 3-(Naphthalen-1-yl)pentanoic acid
  • 1-(Naphthalen-1-yl)butanoic acid

Comparison: 3-(Naphthalen-1-yl)butanoic acid is unique due to its specific chain length and position of the naphthalene ring. This structural uniqueness can influence its reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

3-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C14H14O2/c1-10(9-14(15)16)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,15,16)

InChI Key

RTYRKKRZQSSAQN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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